2-Oxazolidinone, 3-[3-fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-, (5R)-
Overview
Description
The compound “2-Oxazolidinone, 3-[3-fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-, (5R)-” is a type of teraryl oxazolidinone . It has been designed, synthesized, and evaluated for its antimicrobial activity and toxicities . The compounds with aromatic N-heterocyclic substituents at the 4-position of the pyrazolyl ring showed better antibacterial activity against the tested bacteria .
Synthesis Analysis
The synthesis of 2-oxazoline rings is well established and generally proceeds via the cyclisation of a 2-amino alcohol (typically obtained by the reduction of an amino acid) with a suitable functional group . The overall mechanism is usually subject to Baldwin’s rules . The usual route to oxazolines entails reaction of acyl chlorides with 2-amino alcohols .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a 2-oxazolidinone ring, a pyridinyl ring, and a tetrazolyl ring . The presence of these functional groups contributes to the compound’s antimicrobial activity .Chemical Reactions Analysis
The novel reactivity of in situ generated aza-oxyallyl cation intermediates with a variety of carbonyl compounds is reported to construct 4-oxazolidinones motifs with good yields and diastereoselectivities . This simple and efficient (3 + 2) cycloaddition method provides direct access to potential bioactive compounds .Scientific Research Applications
Oxazolidinones: Novel Antimicrobial Agents
Oxazolidinones represent a novel class of synthetic antimicrobial agents characterized by their unique mechanism of protein synthesis inhibition. These compounds are generally bacteriostatic and show activity against several significant human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin-resistant Streptococcus pneumoniae. Linezolid, a member of this class, has demonstrated favorable pharmacokinetic and toxicity profiles, making it a promising candidate for treating serious infections due to resistant gram-positive organisms (Diekema & Jones, 2000).
Patent Review of Oxazolidinone Antimicrobials
A review of patents published between 2012 and 2015 highlights the discovery of novel oxazolidinone compounds with potent antibacterial activity. These compounds exhibit significant activity against Gram-positive bacteria and, in some cases, standard strains of Gram-negative bacteria. Notably, derivatives such as tetrazole-oxazolidinone hybrids have shown promising activities, suggesting the potential of these compounds in developing new antibacterial agents (Phillips & Sharaf, 2016).
Pharmacophore Design for Kinase Inhibitors
2-Oxazolidinone derivatives have also been explored in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, a target for proinflammatory cytokine release. The design and synthesis of compounds with tri- and tetra-substituted imidazole scaffolds based on the oxazolidinone nucleus have resulted in selective inhibitors with potential applications in treating inflammatory diseases (Scior et al., 2011).
Oxazolidinone-Containing Hybrids for MRSA
The development of oxazolidinone-containing hybrids presents a novel approach to combating methicillin-resistant Staphylococcus aureus (MRSA) infections. These hybrids, which combine oxazolidinone with other antibacterial pharmacophores, have shown potential activity against a wide range of multidrug-resistant Gram-positive pathogens. This strategy aims to develop novel anti-MRSA agents with improved efficacy and reduced side effects associated with existing treatments (Jiang, Liu, & Gao, 2020).
Properties
IUPAC Name |
[(5R)-3-[3-fluoro-4-[6-(1-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN6O6P/c1-23-16(20-21-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZTZUPMKACLLO-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN6O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001108548 | |
Record name | (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001108548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856867-56-6 | |
Record name | (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856867-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001108548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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